N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide
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Description
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide, also known as MITA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MITA is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches : Various synthetic methods have been developed to create compounds with similar structures, focusing on their potential biological applications. One approach involves the synthesis of novel benzimidazole derivatives bearing a thiazolo[3,2-a]pyrimidine moiety, displaying antitumor activities through Aurora A kinase and KSP inhibitory actions (Abd El-All et al., 2015). Another study synthesized benzimidazole derivatives through a series of reactions starting from o-phenylenediamine and phenoxyacetic acid, showcasing in vivo anticonvulsant effects (Shaharyar et al., 2016).
NMR Studies : NMR techniques have been utilized to characterize novel oxadiazole derivatives containing benzimidazole moieties, assigning 1H and 13C NMR signals and calculating tautomeric ratios (Li Ying-jun, 2012).
Biological Activities
Antimicrobial and Antifungal Activities : Compounds synthesized with similar structures have been evaluated for their antimicrobial activity against various plant fungi and bacteria, showing promising results (Liao et al., 2017). Additionally, the antifungal activity of new derivatives against dermatophyte strains was investigated, with some compounds found as effective as ketoconazole (Çapan et al., 1999).
Antitumor and Antioxidant Properties : The antitumor effects of benzimidazole derivatives have been explored, revealing potent dual KSP and Aurora A kinase inhibition (Abd El-All et al., 2015). Another study investigated the antioxidant properties of benzimidazole derivatives on lipid peroxidation in the rat liver, identifying compounds with significant inhibitory effects (Kuş et al., 2004).
Anti-inflammatory Effects : Research into the synthesis and evaluation of thiazolidin-4-one derivatives revealed potential antimicrobial agents with feasible structure-activity relationships, indicating their use in anti-inflammatory applications (Baviskar et al., 2013).
properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-14-13-26-20-22-18(11-23(14)20)15-7-9-16(10-8-15)21-19(24)12-25-17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFWDAFCQABTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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